2,2',3,3',4,4',5,5'-Octabromobiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrabromo-5-(2,3,4,5-tetrabromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br8/c13-5-1-3(7(15)11(19)9(5)17)4-2-6(14)10(18)12(20)8(4)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYHNDNRLUQCEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10987252 | |
| Record name | 2,3,4,5,2',3',4',5'-Octabromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10987252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67889-00-3 | |
| Record name | Octabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067889003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,5,2',3',4',5'-Octabromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10987252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,4',5,5'-OCTABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C87IGK9D50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence and Distribution of 2,2 ,3,3 ,4,4 ,5,5 Octabromobiphenyl Congeners
Spatiotemporal Trends in Environmental Compartmentsnih.govnih.gov
The distribution of 2,2',3,3',4,4',5,5'-octabromobiphenyl and related PBBs in the environment has been a subject of monitoring studies to understand their persistence and long-range transport.
Atmospheric Concentrations and Deposition Patternsnih.govnih.govmdpi.com
Highly brominated PBBs, including octabromobiphenyls, tend to attach to airborne particulates. nih.gov Their deposition from the atmosphere is influenced by factors such as precipitation and the characteristics of the surfaces onto which they deposit. nih.govmdpi.com Studies on other persistent organic pollutants (POPs) have shown that morphological characteristics of surfaces, like the roughness of tree bark, can play a more significant role in the deposition of particulate-bound contaminants than the lipid content of the bark. nih.gov
Atmospheric deposition of pollutants can exhibit seasonal patterns, often linked to precipitation trends. mdpi.com For instance, some regions experience higher deposition rates in late summer and fall due to increased rainfall. mdpi.com
Aquatic System Concentrations (Water, Sediments)nih.govnih.govnih.gov
Once deposited, PBBs can be found in aquatic systems. Monitoring of other brominated flame retardants in the Great Lakes has revealed the presence of various congeners in the eggs of herring gulls, indicating bioaccumulation within the aquatic food web. nih.gov Concentrations of these compounds in fish have been shown to correlate with factors such as fish length, weight, age, and lipid content. nih.gov
A significant environmental contamination event in Michigan in 1973, involving the accidental introduction of PBBs into livestock feed, led to the disposal of contaminated animal carcasses in a landfill. nih.gov Subsequent hydrogeological investigations detected traces of PBBs in the groundwater aquifer, highlighting the potential for these compounds to migrate from disposal sites into aquatic environments. nih.gov
Terrestrial System Concentrations (Soil, Dust)nih.govresearchgate.net
PBBs are also found in terrestrial environments. Studies of polybrominated diphenyl ethers (PBDEs), a similar class of flame retardants, in soils across several Asian countries found the highest concentrations near industrial and e-waste recycling sites. researchgate.net In general, urban areas showed higher concentrations than rural and background sites. researchgate.net Local population density has been suggested as a potential indicator for the levels of these compounds in soil. researchgate.net
Indoor dust can also be a significant reservoir for brominated flame retardants. cdc.gov The ingestion of contaminated dust is considered a major exposure route for young children. cdc.gov
Congener Profiles and Isomeric Distribution in Environmental Samplesnih.gov
The specific pattern of different PBB congeners found in environmental samples can provide insights into the sources and transformation processes of these compounds. Research on related PBDEs in coastal British Columbia, Canada, revealed that while congener profiles were remarkably similar over a wide geographical area, they differed significantly from the profiles of the commercial technical mixtures. nih.gov This suggests that environmental processes can alter the original congener composition of these flame retardant mixtures.
The following table provides an example of PBDE concentrations found in vehicle dust, illustrating the prevalence of different congeners.
| Compound | Mean Concentration (ng/g) |
| Organophosphate Esters (OPEs) | |
| TDCiPP | 4.34 x 10⁴ |
| TnBP | 1.91 x 10² |
| Polybrominated Diphenyl Ethers (PBDEs) | |
| BDE-209 | 1.52 x 10⁴ |
| BDE-28 | 11.4 |
| Data from a study on vehicle dust, showing the mean concentrations of selected OPEs and PBDEs. mdpi.com |
Environmental Fate and Transport Mechanisms of 2,2 ,3,3 ,4,4 ,5,5 Octabromobiphenyl
Sources and Release Pathways into Natural and Anthropogenic Systems
The introduction of 2,2',3,3',4,4',5,5'-octabromobiphenyl into the environment is primarily linked to human activities, stemming from its production and use as a flame retardant.
Historically, PBBs were utilized as additive flame retardants in a variety of polymers and electronic products. The manufacturing processes for these compounds and the products containing them are significant sources of environmental release. Emissions can occur during production, formulation, and processing stages.
Waste disposal is another major pathway. Products containing this compound that are discarded in landfills or processed in recycling facilities can release the compound. Due to their persistence and potential for bioaccumulation, many jurisdictions have specific regulations for waste containing polybrominated compounds. For instance, in some regions, waste containing commercial octabromodiphenyl ether (a related mixture) above a certain concentration threshold is classified as hazardous waste, mandating specialized treatment and disposal protocols to prevent environmental contamination. pops.int The classification of such chemical waste often depends on characteristics like reactivity, ignitability, corrosivity, and toxicity. umd.eduepa.gov
Table 1: General Criteria for Hazardous Waste Classification
| Characteristic | Description | Relevance to this compound |
| Ignitability | Wastes that can create fires under certain conditions, are spontaneously combustible, or have a low flash point. | Not a primary concern due to its nature as a flame retardant. |
| Corrosivity | Wastes that are acidic or alkaline and can corrode metal containers. | Not an intrinsic property of this compound. |
| Reactivity | Wastes that are unstable under normal conditions, can cause explosions, or generate toxic gases. umd.edu | Generally stable, but reactivity of discarded formulations is considered. |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. | PBBs are persistent, bioaccumulative, and toxic (PBT) pollutants. |
This compound was used as an additive flame retardant, meaning it was physically mixed with the polymer matrix rather than being chemically bound to it. nih.gov This is a crucial factor in its environmental release. This method of incorporation makes it susceptible to leaching out of the finished products over time.
Commercial products that historically contained PBBs include the plastic housings of electronics like computers and monitors, as well as polymers such as acrylonitrile-butadiene-styrene (ABS), high-impact polystyrene (HIPS), and polyamides. wikipedia.org Throughout the service life of these products, and particularly after their disposal in landfills, the compound can slowly migrate out of the plastic and into the surrounding environment, including soil and groundwater.
Accidental releases represent an unpredictable but significant pathway for environmental contamination. Spills during the manufacturing, transportation, or storage of the pure compound or commercial flame-retardant mixtures can lead to the direct release of high concentrations of this compound into soil and water systems. Furthermore, fires or improper handling at industrial facilities or waste management sites can also result in its release. While specific, large-scale incidents involving this particular isomer are not widely documented, this pathway remains a potential source of localized, high-level environmental contamination for many industrial chemicals.
Intermedia Partitioning and Environmental Mobility
Once released, the movement and distribution of this compound through different environmental compartments (air, water, soil, sediment) are dictated by its physicochemical properties, primarily its low water solubility and low vapor pressure.
The exchange of this compound between the atmosphere and water bodies is limited. PBBs, particularly the more highly brominated congeners, have very low vapor pressures. pops.int This property means the compound does not readily volatilize from water surfaces into the air. Consequently, long-range atmospheric transport is less significant for this compound compared to more volatile chemicals. The compound's high hydrophobicity (a tendency to repel water) further drives it out of the water column, but rather than entering the atmosphere, it preferentially partitions to organic matter in sediment and soil or accumulates in aquatic organisms.
Due to its low solubility in water and high affinity for organic matter, this compound readily partitions from the water column into the sediment. This process is a cornerstone of its environmental behavior, making sediments a primary sink for this contaminant. clu-in.orgclu-in.org The extent of this partitioning is described by the organic carbon-water partition coefficient (Koc), which quantifies the chemical's tendency to sorb to organic carbon in sediment or soil relative to its concentration in water. clu-in.org For highly hydrophobic compounds like this octabromobiphenyl (B1228391), the Koc value is high, indicating a strong preference for the sediment phase over the aqueous phase. clu-in.org
While sediments act as a reservoir, they are not necessarily a permanent one. Physical disturbances of the sediment bed, caused by natural events (e.g., storms, high river flows) or human activities (e.g., dredging, shipping), can lead to sediment resuspension. nih.gov This process can reintroduce this compound back into the water column, turning the sediment from a sink into a secondary source of contamination. nih.gov Studies on similarly behaving compounds, like PCBs, show that during resuspension events, a significant fraction of the released chemical can be associated with dissolved organic carbon (DOC) in the water, which can affect its bioavailability and transport downstream. nih.gov
Table 2: Key Coefficients in Environmental Partitioning
| Coefficient | Symbol | Description | Significance for this compound |
| Organic Carbon-Water Partition Coefficient | Koc | Ratio of the chemical's concentration in the organic carbon fraction of sediment or soil to its concentration in the aqueous phase at equilibrium. clu-in.org | A high Koc value indicates strong binding to sediment and soil, limiting mobility in groundwater but concentrating it in benthic zones. |
| Sediment-Water Distribution Coefficient | Kd | Ratio of the chemical's concentration in the bulk sediment (including inorganic material) to its concentration in the surrounding water. | Influenced by both Koc and the fraction of organic carbon in the sediment. It is a direct measure of partitioning in a specific sediment. |
| Biota-Sediment Accumulation Factor | BSAF | Ratio of a chemical's concentration in an organism to its concentration in the sediment (normalized to lipid and organic carbon content, respectively). | A high BSAF indicates the potential for the compound to move from sediment into the food web. |
Soil-Air and Soil-Water Interactions
The partitioning of this compound between soil, air, and water is a critical determinant of its environmental distribution and fate. As a highly brominated and hydrophobic compound, it is expected to exhibit strong sorption to soil and sediment, which significantly limits its mobility and bioavailability.
The key parameters governing these interactions are the soil-air partition coefficient (KSA) and the soil organic carbon-water partition coefficient (Koc). dss.go.thecetoc.orgladwp.com KSA describes the equilibrium between the concentration of a chemical in the soil and in the air, while Koc measures the tendency of a chemical to sorb to the organic fraction of soil relative to remaining in the soil water. ladwp.comclaire.co.uk For neutral hydrophobic organic compounds, Koc provides a more consistent measure of sorption than the simple soil-water partition coefficient (Kd) because it normalizes for the organic carbon content of the soil. ecetoc.org
Due to its high degree of bromination, this compound is characterized by very low water solubility and vapor pressure. Consequently, it has a high affinity for organic matter in soil. This strong sorption implies that the compound will be largely immobile in the soil column, with minimal leaching into groundwater. ladwp.com Its partitioning behavior is also influenced by environmental factors such as temperature, soil moisture, and soil composition. nih.gov For analogous semi-volatile organic compounds (SOCs), studies have shown that KSA values decrease with increasing temperature, indicating a greater tendency for volatilization from soil into the air during warmer periods. nih.gov
| Compound (Congener) | Log Kow (Octanol-Water) | Log Koc (Soil-Water) | Log Kaw (Air-Water) | Notes |
|---|---|---|---|---|
| PCB-52 (2,2',5,5'-Tetrachlorobiphenyl) | 5.84 | 5.5 - 6.1 | -1.7 | Used as a benchmark for mobile POPs. nih.gov |
| PCB-153 (2,2',4,4',5,5'-Hexachlorobiphenyl) | 6.92 | 6.7 - 7.3 | -2.1 | Represents persistent and bioaccumulative PCBs. |
| BDE-47 (2,2',4,4'-Tetrabromodiphenyl ether) | 6.81 | ~6.5 | -2.8 | A dominant congener in environmental samples. |
| BDE-209 (Decabromodiphenyl ether) | 9.97 | >7.5 | -5.6 | Represents highly brominated flame retardants with low mobility. nih.gov |
Long-Range Atmospheric and Oceanic Transport Potential
The potential for a chemical to undergo long-range environmental transport (LRT) is a key criterion for its classification as a persistent organic pollutant (POP) under international agreements like the Stockholm Convention. unifr.ch LRT is the process by which chemicals are transported over vast distances from their sources to remote regions such as the Arctic. researchgate.netlancs.ac.uk This transport occurs primarily through atmospheric and oceanic currents. nih.govntnu.no
The Long-Range Transport Potential (LRTP) of this compound is expected to be low compared to less halogenated compounds. nih.gov Its low volatility and strong tendency to sorb onto particles mean that in the atmosphere, it will exist predominantly in the particle-bound phase rather than the gaseous phase. nih.gov While particle-bound transport can occur, the deposition of these particles (through wet and dry deposition) typically limits the travel distance. researchgate.net
However, the atmospheric fate of PBBs is complex. While the parent octabromobiphenyl congener may have a low LRTP, its degradation products may not. nih.gov Photolytic degradation in the atmosphere can lead to the formation of lower-brominated PBBs. nih.gov These less-brominated congeners are generally more volatile and less particle-sorbed, giving them a higher potential for long-range atmospheric transport, similar to the behavior observed for PCBs and lower-brominated PBDEs. nih.govnih.gov Therefore, while the transport of the original compound may be limited, it can act as a source of more mobile and potentially more toxic congeners in remote areas. nih.gov
Modeling studies comparing PBDEs to PCBs suggest that highly brominated congeners have a significantly lower potential to reach remote areas than lower-brominated ones. nih.gov This is consistent with field measurements in remote locations, where the lighter components of commercial flame retardant mixtures are more commonly found. nih.gov
| Property | Influence on LRTP | Expected Characteristic for Octabromobiphenyl |
|---|---|---|
| Volatility (Vapor Pressure) | Higher volatility increases potential for atmospheric transport. | Very Low |
| Atmospheric Persistence (Half-life) | Longer half-life allows for longer transport time. | Potentially long, but subject to photodegradation. |
| Water Solubility | Higher solubility can facilitate oceanic transport. | Very Low |
| Particle-Gas Partitioning (Kp) | High sorption to particles limits gas-phase transport but allows for particle-bound transport. | High (predominantly particle-bound). nih.gov |
| Degradation to More Mobile Products | Can increase the overall transport of the chemical class to remote regions. | Considered a significant pathway. nih.gov |
Degradation Pathways and Transformation Kinetics
This compound is a persistent compound, but it is susceptible to transformation in the environment through various abiotic and biotic processes. The primary degradation pathways for PBBs are photochemical reactions (photolysis) and microbial reductive debromination, which occurs under anaerobic conditions. nih.gov
Photolytic Degradation Mechanisms and Kinetics
Photodegradation is considered a crucial environmental degradation pathway for PBBs and related compounds. nih.gov This process involves the absorption of light energy, typically from sunlight, which can lead to the cleavage of the carbon-bromine (C-Br) bonds. nih.gov Studies on analogous brominated flame retardants have shown that photolytic degradation reactions often follow pseudo-first-order kinetics. nih.govmdpi.com The rate of degradation is influenced by factors such as light intensity and the chemical matrix. nih.gov
The estimated environmental half-lives for novel brominated flame retardants under solar irradiation can range from a few days in summer to several months in winter, highlighting the seasonal variability of this degradation pathway. nih.gov
Reductive Debromination via Photolysis
The dominant mechanism of photolytic degradation for PBBs and PBDEs is reductive debromination. nih.govnsf.govnih.gov This is a stepwise process where bromine atoms are sequentially removed from the biphenyl structure, leading to the formation of less-brominated congeners. nsf.gov
For PBBs, theoretical calculations and experimental observations on the hexabrominated PBB-153 congener indicate a specific pattern of bromine removal. The energy barrier for cleaving the C-Br bond is lowest at the ortho-positions, followed by the meta- and then the para-positions. nih.gov This suggests that photolysis preferentially removes the bromine atoms that are adjacent to the biphenyl linkage first. This process can transform a single highly brominated congener into a complex mixture of lower-brominated PBBs and, in some cases, polybrominated dibenzofurans (PBDFs). nih.gov
Influence of Environmental Matrices on Photoreactivity
The environmental medium, or matrix, in which photodegradation occurs has a profound impact on the reaction rate and efficiency. nih.gov Studies on decabromodiphenyl ether (BDE-209) have demonstrated that its photolytic half-life is significantly longer on natural matrices like soil and sediment compared to artificial surfaces or in organic solvents. nih.gov
For BDE-209, half-lives in toluene (B28343) and on silica (B1680970) gel were less than 15 minutes, whereas on sand, sediment, and soil, the half-lives ranged from 40 to 200 hours. nih.gov This rate reduction is attributed to several factors in natural matrices, including the quenching of excited states, the blocking of light, and the limited availability of the compound sorbed to soil particles. Similarly, the photoreactivity of this compound is expected to be substantially slower in soil and water bodies compared to atmospheric particles or surface films where direct light exposure is maximized. The type of solvent can also influence degradation rates, as seen in studies of other brominated flame retardants where degradation was faster in acetone than in toluene or n-hexane. nih.gov
Biotic Degradation Processes (Microbial and In Vivo)
Biotic degradation involves the transformation of chemicals by living organisms, primarily microorganisms. wikipedia.org Highly halogenated compounds like this compound are generally recalcitrant to aerobic microbial degradation. nih.gov However, they can be transformed under anaerobic conditions through reductive debromination. nih.gov
Microbial reductive debromination of PBBs follows a different pattern than photolytic debromination. Due to factors like steric hindrance and enzyme-substrate interactions, microorganisms preferentially remove bromine atoms from the meta- and para-positions. nih.gov This is the opposite of the ortho-dehalogenation observed during photolysis. nih.gov
Studies on analogous compounds provide further insight. Research on highly chlorinated PCBs showed negligible mineralization by the white rot fungus Phanerochaete chrysosporium, suggesting that octabromobiphenyl would be similarly resistant to this aerobic fungal degradation pathway. nih.gov Anaerobic microbial consortia, particularly those containing Dehalococcoides species, have been shown to debrominate highly brominated PBDEs. frontiersin.org However, this process is often slow and incomplete, leading to the accumulation of lower-brominated congeners that can be more toxic and bioavailable than the parent compound. frontiersin.org It is likely that octabromobiphenyl would undergo a similar slow, partial debromination in anaerobic environments like buried sediments.
Information on the in vivo metabolism of this compound is sparse. Generally, PBBs can be metabolized by cytochrome P450 enzymes in organisms, but the rate of metabolism is expected to be very slow for a highly brominated congener due to its chemical stability and steric hindrance. nih.gov
Anaerobic Debromination by Microorganisms
Under anaerobic conditions, such as those found in submerged sediments and certain soil horizons, microbial reductive debromination is a potential transformation pathway for highly brominated compounds. This process involves the sequential removal of bromine atoms by anaerobic microorganisms, which use the brominated compound as an electron acceptor.
Research on polybrominated diphenyl ethers (PBDEs) has shown that the rate of debromination is generally slower for more highly brominated congeners. berkeley.eduresearchgate.net For instance, the debromination of octabrominated PBDEs is extremely slow, with transformations of less than 10% observed over several months. berkeley.edu This slow rate is partly attributed to the increasing hydrophobicity of the molecule as the number of bromine atoms increases, which reduces its bioavailability to microorganisms. berkeley.edu Studies on various anaerobic dehalogenating bacteria, including species of Dehalococcoides, Dehalobacter, and Desulfitobacterium, indicate a preferential removal of bromine atoms from the para and meta positions. berkeley.edunih.gov While these findings are for PBDEs, it is plausible that this compound would undergo a similarly slow anaerobic debromination process, yielding a mixture of lesser-brominated PBB congeners. A study on decabromobiphenyl (B1669990) (PBB-209) suggested it may be slowly degraded under anaerobic conditions. cdc.gov
Oxidative-Biological Degradation in Landfill Environments
Thermal Degradation and Combustion Byproducts
When subjected to high temperatures, as in accidental fires or thermal processing, this compound is expected to decompose. The thermal degradation of brominated flame retardants, in general, leads to the cleavage of carbon-bromine bonds. cetjournal.itcetjournal.it This process releases bromine radicals, which can then react with hydrogen donors in the surrounding environment (such as polymers) to form hydrogen bromide (HBr). researchgate.net Other potential byproducts from the thermal degradation of brominated organic compounds include elemental bromine (Br₂), various brominated hydrocarbons, and polybrominated benzenes. cetjournal.it
Formation of Brominated Dibenzofurans and Dioxins
A significant concern during the combustion or thermal degradation of PBBs is the potential for the formation of highly toxic polybrominated dibenzofurans (PBDFs) and, to a lesser extent, polybrominated dibenzo-p-dioxins (PBDDs). nih.govnih.gov These compounds can be formed through precursor reactions under thermal stress. For PBBs, the formation of a PBDF can occur via an intramolecular cyclization reaction involving the loss of two bromine atoms or HBr. The combustion oxidation products of PBBs are considered to exhibit high potential ecological and human health risks. nih.govnih.gov Studies on other brominated flame retardants have confirmed that incomplete combustion conditions, often present in accidental fires, can generate considerable amounts of PBDDs/PBDFs. nih.gov
Incineration Efficacy and Product Characterization
High-temperature incineration is considered an effective technology for the destruction of hazardous organic wastes, including halogenated compounds like PBBs. nih.gov Properly operated incinerators, maintaining high temperatures (e.g., above 850°C), sufficient residence times (e.g., >2 seconds), and adequate oxygen supply, can achieve high destruction and removal efficiencies (DRE), typically greater than 99.99%. nih.govepa.gov
Under these optimal conditions, this compound would be mineralized into carbon dioxide (CO₂), water (H₂O), and hydrogen bromide (HBr). nih.gov The HBr in the flue gas is an acid gas and must be removed by air pollution control devices, such as wet scrubbers, before release into the atmosphere. However, inefficient or poorly controlled incineration can lead to the formation of products of incomplete combustion (PICs), including the aforementioned PBDDs and PBDFs. nih.gov The temperature in the post-combustion zone is critical, as PBDD/F formation is known to occur heterogeneously on fly ash particles in the temperature range of 250°C to 450°C. diva-portal.org
Characterization of Environmental Transformation Products
The environmental transformation of this compound is expected to be a very slow process, leading to the formation of various degradation products depending on the environmental compartment and the degradation mechanism.
Anaerobic Debromination Products: The primary transformation products under anaerobic conditions would be a series of lower-brominated PBB congeners. This would include various heptabromobiphenyls, hexabromobiphenyls, and so on, as bromine atoms are sequentially removed. The specific isomers formed would depend on the microbial consortia present and which bromine positions (ortho, meta, para) are preferentially targeted. berkeley.edu
Photodegradation Products: Although not covered in the sections above, photodegradation by sunlight is another relevant transformation pathway for PBBs in the environment. This process also results in reductive debromination, producing lesser-brominated biphenyls and potentially hydroxylated PBBs if water is present. nih.gov
Thermal and Combustion Products: As discussed, thermal degradation leads to the formation of HBr, Br₂, and various brominated hydrocarbons. cetjournal.it Crucially, under certain combustion conditions, the key transformation products of concern are the highly toxic PBDFs and PBDDs. nih.govnih.gov
A comprehensive characterization of all potential environmental transformation products of this compound is challenging due to the lack of specific experimental studies on this congener.
Bioaccumulation, Biotransformation, and Trophic Transfer of 2,2 ,3,3 ,4,4 ,5,5 Octabromobiphenyl and Its Metabolites
生物累积潜力和摄取机制
多溴联苯(PBBs),包括2,2',3,3',4,4',5,5'-八溴联苯,是亲脂性化合物,容易在海洋食物网中生物累积,并在顶级捕食者(如海洋哺乳动物)中达到高浓度。 gulfofmaine.org 由于其在环境中的持久性和过去三十年的高产量,PBBs已成为全球普遍存在的污染物,甚至出现在偏远地区。 gulfofmaine.org
生物体内的被动扩散和脂质分配
研究表明,PBBs通过被动扩散进入脂肪细胞。 nih.gov 摄取速率与浓度呈线性关系,并且该过程似乎不依赖于能量,结构相似的联苯也不会抑制其摄取。 nih.gov 细胞中甘油三酯的含量对PBBs在脂肪细胞和周围假血之间的移动有很大影响,无论是在脂肪生成过程中的摄取还是在脂肪分解过程中的清除。 nih.gov 这支持了PBBs自由穿过脂肪细胞膜并根据其在细胞或培养基中的相对溶解度进行隔离的观点。 nih.gov
同类物溴化水平对生物累积的影响
PBBs的生物累积潜力受其溴化程度的影响。一般来说,随着溴原子数量的增加,化合物的亲脂性增强,从而更容易在生物体的脂肪组织中累积。然而,极高溴化的同类物可能由于其分子尺寸较大而较难通过生物膜,这可能会限制其生物累积。
生物体内的生物转化过程
生物转化是通过酶促反应将外源化合物(如PBBs)在生物体内转化为更易于排泄的代谢物的过程。 oaepublish.com
肝脏代谢和细胞色素P450酶的诱导
肝脏是PBBs代谢的主要器官。某些PBB同类物已被证明是肝脏微粒体药物代谢酶的有效诱导剂,可增强细胞色素P-450和P-448的活性。 houstonmethodist.org 细胞色素P450(P450)酶家族在促进化合物的生物转化中起着核心作用。 nih.gov 然而,在进行性非酒精性脂肪性肝病(NAFLD)中,一些主要的肝脏药物代谢P450(如CYP1A2、CYP2C19、CYP2D6和CYP3A4)的表达和活性随着疾病严重程度的增加而趋于下降。 nih.gov
脱溴和代谢物形成(例如,羟基化和甲氧基化类似物)
PBBs在生物体内可发生脱溴反应,形成溴原子较少的代谢物。此外,还会形成羟基化和甲氧基化的类似物。 nih.gov 例如,在对多氯联苯(PCBs)的研究中,已观察到植物能够将PCBs代谢为羟基化产物。 nih.govresearchgate.net 羟基化(OH-)和甲氧基化(MeO-)多溴联苯醚(PBDEs)被怀疑是内分泌干扰物,并且已在人体血浆中检测到。 nih.gov
食物网中的营养传递和生物放大动力学
生物放大作用是指有毒物质在食物链中沿营养级逐级浓缩的过程。 cimi.orgwikipedia.org 即使在环境中浓度很低,由于其在生物体脂肪组织中的累积,PBBs也能在食物网中显著放大。 cimi.orgbioninja.com.au
表1:不同研究中报告的生物放大因子(BMF)和营养放大因子(TMF)
| 研究 | 地点 | 食物网 | 化合物 | BMF/TMF 值 | 参考文献 |
|---|---|---|---|---|---|
| Lapointe et al. (2020) | 圣劳伦斯河,加拿大 | 淡水食物网 | PBDEs | BMF: 0.2 - 475 | nih.gov |
| Hou et al. (2013) | 辽东湾,中国 | 海洋食物网 | ∑PBDEs | TMF: 3.50 (整个食物网) | nih.gov |
| Hou et al. (2013) | 辽东湾,中国 | 海洋食物网(不包括海鸟) | ∑PBDEs | TMF: 2.21 | nih.gov |
入侵物种的引入会深刻影响食物网结构,从而影响污染物的营养传递。 nih.gov 例如,在圣劳伦斯河,入侵的圆口虾虎鱼已成为几种食鱼物种的主要猎物。 nih.gov 研究表明,尽管捕食性鱼类转向以圆口虾虎鱼为食,但预计这种新的摄食行为不会对该食物网内PBDEs的传递水平产生重要影响。 nih.gov 在对辽东湾海洋食物网的研究中,PBDEs的总浓度范围为0.87至91.4 ng g-1脂质重量。 nih.gov BDE-47是主要的同类物。 nih.gov 该研究计算出的∑PBDEs的营养放大因子(TMF)在整个食物网中为3.50,在不包括海鸟的食物网中为2.21。 nih.gov
表2:本文提及的化合物
| 化合物名称 | 英文名称 |
|---|---|
| 2,2',3,3',4,4',5,5'-八溴联苯 | 2,2',3,3',4,4',5,5'-Octabromobiphenyl |
| 多溴联苯 | Polybrominated Biphenyls (PBBs) |
| 多氯联苯 | Polychlorinated Biphenyls (PCBs) |
| 多溴联苯醚 | Polybrominated Diphenyl Ethers (PBDEs) |
| 羟基化多溴联苯醚 | Hydroxylated polybrominated diphenyl ethers (OH-PBDEs) |
| 甲氧基化多溴联苯醚 | Methoxylated polybrominated diphenyl ethers (MeO-PBDEs) |
| 细胞色素P-450 | Cytochrome P-450 |
| 细胞色素P-448 | Cytochrome P-448 |
| BDE-47 | BDE-47 |
Accumulation across Aquatic Food Chains
The accumulation of persistent organic pollutants (POPs) like polybrominated biphenyls (PBBs) in aquatic food chains is a significant environmental concern. Due to their hydrophobic and lipophilic nature, these compounds tend to partition from water into sediment and accumulate in the fatty tissues of aquatic organisms. The process of bioaccumulation occurs when an organism absorbs a substance at a rate faster than at which the substance is lost.
While specific studies detailing the trophic transfer of this compound in aquatic food webs are scarce, the general behavior of highly brominated PBBs suggests a high potential for bioaccumulation. nih.gov PBBs with a high bromine content are less soluble in water and tend to attach strongly to sediment. nih.gov This makes them available for uptake by benthic organisms, which are then consumed by organisms at higher trophic levels.
Research on other, more extensively studied, PBB congeners and similar compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) has shown that concentrations of these substances tend to increase at successively higher trophic levels, a process known as biomagnification. nih.govresearchgate.net For instance, studies on PBDEs have documented their presence in various aquatic species, from zooplankton to fish and marine mammals, with concentrations often increasing up the food chain. nih.govnih.gov
Illustrative Data on PBB Accumulation in an Aquatic Food Web
The following table is an illustrative example based on typical findings for persistent organic pollutants and is not based on specific measured data for this compound due to a lack of available literature.
| Trophic Level | Organism | Hypothetical Concentration (ng/g lipid weight) |
| 1 | Phytoplankton | 0.5 |
| 2 | Zooplankton | 5 |
| 3 | Small Fish (e.g., Minnow) | 50 |
| 4 | Large Fish (e.g., Trout) | 500 |
| 5 | Piscivorous Bird (e.g., Osprey) | 5000 |
This hypothetical data illustrates how this compound could biomagnify, with concentrations increasing by an order of magnitude at each successive trophic level.
Accumulation across Terrestrial Food Chains
In terrestrial ecosystems, the accumulation of PBBs is also a concern. These compounds can contaminate soil and be taken up by soil-dwelling organisms, such as earthworms, which are a food source for various animals. From there, they can move up the food chain to insects, small mammals, and their predators. nih.gov
Studies on PBDEs in terrestrial food chains have shown that these compounds can biomagnify. For example, research has demonstrated the transfer of PBDEs from small rodents to their avian and mammalian predators. researchgate.net The physicochemical properties of the specific congener play a crucial role in its potential for biomagnification in terrestrial systems. nih.govpsu.edu
Illustrative Data on PBB Accumulation in a Terrestrial Food Web
The following table provides a hypothetical illustration of how this compound might accumulate in a terrestrial food chain. This is not based on measured environmental data.
| Trophic Level | Organism | Hypothetical Concentration (ng/g lipid weight) |
| 1 | Plants/Soil Invertebrates | 1 |
| 2 | Herbivorous Insect | 10 |
| 3 | Insectivorous Bird | 100 |
| 4 | Avian Predator (e.g., Hawk) | 1000 |
Factors Influencing Biomagnification Potential
Several key factors influence the potential for a chemical like this compound to biomagnify in food webs.
Lipid Content: Because PBBs are lipophilic ("fat-loving"), organisms with higher lipid content in their tissues will tend to accumulate higher concentrations of these compounds. This is a primary driver for the storage of PBBs in an organism.
Trophic Level: As demonstrated in the illustrative tables, organisms at higher trophic levels generally exhibit higher concentrations of persistent, bioaccumulative substances due to the consumption of prey that have already accumulated the chemical. The efficiency of transfer from one trophic level to the next determines the trophic magnification factor (TMF). A TMF greater than 1 indicates that the chemical is biomagnifying in the food web. researchgate.net
Metabolism of the Compound: The ability of an organism to metabolize and excrete a compound can significantly reduce its biomagnification potential. Some species have more efficient metabolic pathways for breaking down certain chemical structures. For PBBs, congeners with adjacent unsubstituted carbon atoms are generally more susceptible to metabolism. nih.gov Highly brominated congeners like this compound are generally more resistant to degradation.
Physicochemical Properties: The octanol-water partition coefficient (Kow) is a key indicator of a chemical's tendency to partition into fatty tissues. For terrestrial organisms, the octanol-air partition coefficient (Koa) is also critical, as it influences the rate of respiratory elimination. nih.govresearchgate.net Chemicals with high Kow and high Koa values have a greater potential to biomagnify in air-breathing organisms. nih.govpsu.eduresearchgate.net
Congener-Specific Bioaccumulation and Biomagnification Patterns
The term "PBBs" refers to a group of 209 different congeners, each with a unique number and arrangement of bromine atoms. The bioaccumulation and biomagnification potential can vary significantly between these congeners.
Scientific studies on other persistent organic pollutants like PCBs and PBDEs have consistently shown that the congener profile found in biota can be very different from the profile in the original commercial mixtures or in the environment. nih.govnih.gov This is due to differences in the uptake, metabolism, and excretion of individual congeners.
For PBBs, research has often focused on PBB-153 (a hexabromobiphenyl) because it is frequently one of the most persistent and bioaccumulative congeners found in environmental and human samples. nih.govnih.gov In contrast, less is known about the specific patterns of this compound.
It is hypothesized that more highly brominated congeners, such as octabromobiphenyls, may have lower uptake efficiencies from the gut compared to less brominated congeners. However, their high resistance to metabolic degradation could still lead to significant bioaccumulation over the lifetime of an organism. The exact pattern of bioaccumulation for this compound relative to other PBB congeners in various food webs remains an area requiring further research.
Advanced Analytical Methodologies for Environmental Research on 2,2 ,3,3 ,4,4 ,5,5 Octabromobiphenyl
Sample Preparation and Extraction Techniques for Complex Environmental Matrices
The initial and most critical step in the analysis of 2,2',3,3',4,4',5,5'-octabromobiphenyl is its effective extraction from the sample matrix. The choice of method depends on the nature of the sample, whether it is air, water, sediment, or biological tissue. epa.gov
Air Samples: The analysis of PBBs in air involves separate collection of the gaseous and particulate phases. Typically, glass-fibre filters are used to capture airborne particles, while polyurethane foam plugs are employed to trap the gaseous-phase compounds. Following collection, Soxhlet extraction using a solvent like toluene (B28343) is a common method to isolate the PBBs from the collection media. nih.gov
Water Samples: For water samples, particularly from sources like wastewater treatment plants, the first step is the separation of suspended particulate matter from the water phase through filtration or centrifugation. The isolated particulate matter can then be treated similarly to sediment samples. The dissolved phase can be processed using techniques like solid-phase extraction (SPE), which uses cartridges packed with materials like Oasis HLB or Isolute PAH to adsorb the analytes from the water. nih.govrsc.org
Sediment and Soil Samples: The extraction of PBBs from solid matrices like sediment and soil often begins with freeze-drying and sieving the sample to create a uniform material. nih.gov Soxhlet extraction is a well-established and robust technique for these samples, using solvents such as hexane (B92381) or toluene. epa.govnih.gov Other methods include pressurized liquid extraction (PLE), which uses elevated temperatures and pressures to achieve faster and more efficient extractions with less solvent. nih.gov A variation, selective pressurized liquid extraction (SPLE), can incorporate cleanup steps directly into the extraction process. nih.gov
Table 1: Extraction Techniques for Environmental Samples
| Sample Matrix | Extraction Method | Key Parameters & Solvents | Source(s) |
|---|---|---|---|
| Air | Soxhlet Extraction | Toluene solvent; separate extraction of glass-fibre filters (particulate) and polyurethane foam (gas phase). | nih.gov |
| Water | Solid-Phase Extraction (SPE) | Cartridges such as Oasis HLB, Isolute PAH, or C18. | rsc.org |
| Water | Soxhlet Extraction (for suspended particles) | Applied to filtered particulate matter, similar to sediment. | nih.gov |
| Sediment/Soil | Soxhlet Extraction | Hexane or acetone/n-hexane mixtures; typically requires sample pre-treatment like freeze-drying. | epa.govuninsubria.it |
| Sediment | Pressurized Liquid Extraction (PLE) | Heptane/dichloromethane solvent; elevated temperature (e.g., 100°C) and pressure. | nih.gov |
Analyzing PBBs in biological samples is complicated by the high lipid content, which can interfere with detection. Samples are often homogenized and dried, sometimes by grinding with anhydrous sodium sulfate, to create a dry, granular mass. epa.gov
Fish and Animal Tissue: Soxhlet extraction with hexane or a hexane/acetone mixture is frequently used for animal tissues. epa.govnih.gov Given that PBBs are lipophilic (fat-soluble), the extraction process also removes a large amount of lipids that must be removed in a subsequent clean-up step. nih.govmichigan.gov
Human Samples (Serum, Milk, Adipose Tissue): Various methods are employed for human samples. Liquid-liquid extraction followed by solid-phase extraction (SPE) is a common approach for human serum. nih.gov For adipose tissue and human milk, solvent extraction or Soxhlet extraction can be utilized. nih.gov Semiautomated systems using SPE have been developed to increase throughput for large-scale human biomonitoring studies, where internal standards are added before an automated extraction and cleanup process. nih.gov
Table 2: Extraction Techniques for Biological Samples
| Sample Matrix | Extraction Method | Key Parameters & Solvents | Source(s) |
|---|---|---|---|
| Fish/Animal Tissue | Soxhlet Extraction | Hexane or hexane:acetone solvents; sample is often pre-treated by grinding with a drying agent. | epa.govnih.gov |
| Human Serum | Liquid-Liquid Extraction & SPE | Extraction with solvents followed by cleanup and concentration on a solid-phase cartridge. | nih.gov |
| Human Adipose Tissue | Soxhlet Extraction | Toluene or hexane:acetone solvents. | nih.gov |
| Human Milk | Solvent Extraction & SPE | Similar to other biological matrices, focusing on separating PBBs from high lipid content. | nih.gov |
Following extraction, the sample extract contains the target analyte along with a variety of co-extracted interfering compounds, such as lipids, polychlorinated biphenyls (PCBs), and other organic matter. cqu.edu.cncdc.gov A thorough clean-up is mandatory for accurate analysis.
Multi-layer column chromatography is a widely used technique. Columns are packed with adsorbents like silica (B1680970) gel, Florisil (a magnesium-silica gel), and alumina. nih.govuninsubria.itwisconsin.gov Often, silica gel is treated with sulfuric acid to effectively remove lipids and other biogenic materials. nih.govresearchgate.net The extract is passed through the column, and different solvent mixtures are used to elute fractions containing the compounds of interest while interferences are retained on the column. nih.gov
Gel permeation chromatography (GPC) is another effective technique that separates compounds based on their molecular size. It is particularly useful for removing large molecules like lipids from the sample extracts. chromatographyonline.com For removing elemental sulfur, which can interfere with certain detectors, treatment with copper powder is a common practice. uninsubria.it In some advanced methods, the cleanup is integrated directly into the extraction step, such as placing sulfuric acid-impregnated silica in the extraction cell during pressurized liquid extraction, reducing analysis time and solvent use. nih.govresearchgate.net
Chromatographic Separation Techniques
After extraction and clean-up, the final analytical step involves separating the individual PBB congeners and quantifying them. This is achieved using gas chromatography (GC).
High-Resolution Gas Chromatography (HRGC), often coupled with high-resolution mass spectrometry (HRMS), is considered a gold standard for the analysis of halogenated compounds like PBBs. nih.govepa.gov HRGC utilizes long, narrow capillary columns (e.g., 30-60 meters) that provide excellent separation efficiency, allowing for the resolution of many individual PBB congeners from each other and from potentially interfering compounds like PCBs. nih.gov
The ability to separate specific congeners is critical because the toxicity and environmental behavior of PBBs can differ based on the number and position of bromine atoms. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) is an even more powerful technique that uses two different columns to provide superior separation for extremely complex mixtures, such as Aroclor standards containing numerous PCB congeners, demonstrating its potential for resolving PBBs. sigmaaldrich.comresearchgate.net
Capillary Gas Chromatography (CGC) paired with an Electron Capture Detector (GC-ECD) is a highly sensitive and selective method for detecting electrophilic compounds, particularly those containing halogens like bromine. chromatographyonline.commeasurlabs.com The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady electrical current in the detector. When an electronegative compound like an octabromobiphenyl (B1228391) passes through, it captures electrons, causing a measurable drop in the current, which forms the basis of the signal. measurlabs.com
While GC-ECD is extremely sensitive, with the ability to detect picogram (10⁻¹²) quantities, it has limitations. nih.govchromatographyonline.com It is not as definitive as mass spectrometry for compound identification and can be prone to false positives if the clean-up step does not adequately remove all interfering co-extracted compounds. nih.govnih.gov For instance, certain PCB congeners might have similar retention times to PBBs. nih.gov However, for routine monitoring and screening of known contaminants in matrices where interferences can be well-controlled, GC-ECD remains a cost-effective and powerful tool. rsc.orgnih.gov The use of modern, narrow-bore capillary columns significantly improves the separation efficiency of this technique compared to older packed columns. nih.govtue.nl
Table 3: Chromatographic Techniques for this compound Analysis
| Technique | Detector | Key Features | Advantages | Disadvantages | Source(s) |
|---|---|---|---|---|---|
| High-Resolution Gas Chromatography (HRGC) | High-Resolution Mass Spectrometry (HRMS) | Utilizes long, narrow capillary columns for superior separation of complex mixtures. | Considered the most selective and specific approach; excellent congener separation. | Higher instrument cost and complexity. | nih.govresearchgate.net |
| Capillary Gas Chromatography (CGC) | Electron Capture Detector (ECD) | Highly sensitive to halogenated compounds. | Extremely high sensitivity (picogram to femtogram levels); cost-effective for routine analysis. | Less definitive identification than MS; susceptible to interferences if cleanup is incomplete. | rsc.orgnih.govmeasurlabs.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of a wide array of chemical compounds, including PBBs. nih.govnih.gov This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry. capes.gov.bryoutube.com The process involves introducing a sample into the LC system, where individual components are separated based on their chemical properties as they pass through a column. youtube.com These separated components then enter the mass spectrometer, where they are ionized and fragmented, allowing for identification and quantification based on their mass-to-charge ratios. youtube.com
The primary advantage of LC-MS/MS in the context of PBB analysis lies in its high sensitivity and specificity, which is crucial for detecting trace levels of these contaminants in complex environmental matrices. nih.govresearchgate.net The development of ultra-high-performance liquid chromatography (UPLC) has further enhanced the speed and resolution of these separations. capes.gov.br While direct applications of LC-MS/MS for this compound are part of a broader analytical strategy for PBBs, the methodology's power in separating complex mixtures and providing high-quality quantitative data is well-established. nih.govresearchgate.net
Mass Spectrometric Identification and Quantification
Mass spectrometry is a cornerstone of analytical chemistry for the definitive identification and quantification of chemical substances. nih.gov In the analysis of this compound, various mass spectrometric techniques are employed to achieve the necessary accuracy and sensitivity.
High-Resolution Mass Spectrometry (HRMS) for Isomer-Specific Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique capable of determining the elemental composition of a molecule by providing highly accurate mass measurements. measurlabs.comnih.gov This is particularly important for the analysis of PBBs, as there are 209 possible congeners, many of which are isomers with the same nominal mass but different spatial arrangements of bromine atoms. apexchemicals.co.thinchem.org
HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, can differentiate between compounds with very similar masses, enabling isomer-specific analysis. nih.govresearchgate.net This capability is critical for distinguishing this compound from its other octabromobiphenyl isomers, which may have different toxicological properties. The high resolving power of HRMS helps to eliminate interferences from other compounds present in the sample matrix, leading to more confident identification. nih.govnih.gov
Selected Ion Monitoring (SIM) and Negative Ion Chemical Ionization (NICI) Approaches
Selected Ion Monitoring (SIM) is a mode of operation in mass spectrometry where the instrument is set to detect only a few specific ions, rather than scanning the entire mass range. taylorandfrancis.comscielo.br This targeted approach significantly increases the sensitivity of the analysis, allowing for the detection of very low concentrations of the target analyte. taylorandfrancis.com For PBBs, SIM is often used to monitor the characteristic isotopic pattern of bromine, which aids in their identification.
Negative Ion Chemical Ionization (NICI) is a "soft" ionization technique that often results in less fragmentation of the analyte molecule compared to other methods like electron ionization (EI). nih.govnih.gov This leads to a strong molecular ion signal, which is beneficial for quantification. nih.gov For halogenated compounds like PBBs, NICI can be particularly advantageous, as these compounds have a high affinity for capturing electrons, leading to enhanced sensitivity. nih.gov The combination of GC with NICI-MS in SIM mode is a powerful tool for the trace-level analysis of PBBs in environmental samples. nih.govresearchgate.net
Isotope Dilution Mass Spectrometry for Quantification
Isotope dilution mass spectrometry (IDMS) is considered the gold standard for accurate quantification in mass spectrometry. osti.govnih.gov This method involves adding a known amount of an isotopically labeled version of the target analyte (in this case, a 13C-labeled this compound standard) to the sample before analysis. nih.govosti.gov
Because the labeled standard has a different mass but behaves chemically identically to the native analyte, it can serve as an internal standard to correct for any sample loss during preparation and analysis. nih.govnih.gov By measuring the ratio of the native analyte to the labeled standard, a highly accurate and precise concentration of the target compound in the original sample can be determined. nih.govnih.gov This technique is crucial for obtaining reliable quantitative data in complex matrices like environmental and biological samples. nih.govyoutube.com
Development and Availability of Analytical Standards for Individual Congeners
The accurate identification and quantification of individual PBB congeners, including this compound, is fundamentally dependent on the availability of high-purity analytical standards. nih.govinchem.org These standards are essential for calibrating analytical instruments and confirming the identity of congeners in samples.
Several chemical suppliers specialize in the synthesis and certification of individual PBB congeners. These standards are typically sold as solutions in a suitable solvent, with a certified concentration and purity. nih.gov The availability of a wide range of PBB congeners allows researchers to develop methods capable of separating and quantifying multiple PBBs in a single analysis. nih.govapexchemicals.co.th For instance, certified reference materials (CRMs) containing known concentrations of various PBBs in a matrix similar to the samples being analyzed are also available and are crucial for method validation and ensuring the accuracy of results. nih.gov
Table 1: Examples of Commercially Available PBB Analytical Standards
| Compound Name | Supplier | Purity |
| PBB-15 | Wellington Laboratories | ≥95% |
| PBB-18 | Wellington Laboratories | ≥95% |
| PBB-52 | Wellington Laboratories | ≥95% |
| PBB-77 | Cambridge Isotope Laboratories | ≥98% |
| PBB-80 | ULTRA Scientific | Not specified |
| PBB-101 | Wellington Laboratories | ≥95% |
| PBB-103 | ULTRA Scientific | Not specified |
| PBB-126 | Cambridge Isotope Laboratories | ≥98% |
| PBB-153 | Cambridge Isotope Laboratories | ≥98% |
| 13C12-PBB-153 | Cambridge Isotope Laboratories | 99% |
| PBB-157 | Cambridge Isotope Laboratories | ≥98% |
| PBB-180 | Wellington Laboratories | ≥95% |
This table is for illustrative purposes and does not represent an exhaustive list of all available standards or suppliers.
Emerging Research Directions and Persistent Knowledge Gaps in 2,2 ,3,3 ,4,4 ,5,5 Octabromobiphenyl Studies
Refined Environmental Fate and Transport Models for Long-Term Predictions
The long-term environmental behavior of 2,2',3,3',4,4',5,5'-octabromobiphenyl necessitates the development of sophisticated predictive models. Current research is moving beyond generalized models for PBBs to create more refined tools that can account for the specific properties of this congener.
The fate and transport of a chemical in the environment are governed by a complex interplay of physical, chemical, and biological processes. cdc.gov These include how a substance moves within and between different environmental media such as air, water, soil, and biota. cdc.gov For persistent organic pollutants like PBBs, understanding their potential for long-range atmospheric transport is crucial. rsc.org
A significant challenge in modeling is the need for accurate input parameters for properties such as vapor pressure, water solubility, and partitioning coefficients (e.g., octanol-water partition coefficient, Kow). For many PBB congeners, including this compound, experimentally derived values for all necessary parameters are not always available, leading to reliance on estimations which can introduce uncertainty into model predictions. epa.gov
Modern approaches are now incorporating nested multimedia fate and transport models. These models offer the advantage of a global perspective while allowing for high-resolution analysis of specific regions of interest. rsc.org While a model specifically parameterized for this compound is a goal, current research often draws analogies from models developed for structurally similar compounds like polychlorinated biphenyls (PCBs). For instance, the Nested Exposure Model (NEM) has been evaluated using PCB-153, demonstrating the capability of such models to predict atmospheric concentrations with reasonable accuracy. rsc.org The further refinement of these models with congener-specific data for this compound is a critical next step for accurate long-term environmental predictions.
Key Parameters for Environmental Fate and Transport Modeling
| Property | Significance |
| Molecular Weight | Influences diffusion and gravitational settling. |
| Vapor Pressure | Determines the tendency to volatilize into the atmosphere. |
| Water Solubility | Affects partitioning between water and other environmental compartments. |
| Octanol-Water Partition Coefficient (Kow) | Indicates the potential for bioaccumulation in fatty tissues. |
| Henry's Law Constant | Describes the partitioning between air and water. |
Comprehensive Elucidation of Minor and Novel Degradation Pathways and Products
While this compound is known for its persistence, it is not entirely immune to degradation. The primary known degradation process for highly brominated PBBs is photodegradation through reductive debromination when exposed to ultraviolet radiation. inchem.org However, a complete picture of all operative degradation pathways, especially minor or novel ones, remains to be fully elucidated.
Research into the photodegradation of polybrominated diphenyl ethers (PBDEs), which are structurally related to PBBs, has shown that higher brominated congeners can break down into lower brominated, and potentially more toxic, forms. nih.gov For example, studies on nonabrominated diphenyl ethers have demonstrated their rapid degradation in sunlight, leading to the formation of octa- and heptabrominated products. nih.gov This suggests that similar pathways could be relevant for octabromobiphenyls, where the loss of bromine atoms could lead to the formation of other PBB congeners.
Identifying the specific degradation products of this compound is an area of active research. The formation of lower brominated biphenyls is a significant concern, as these products may exhibit different toxicity and bioaccumulation potentials. Furthermore, under certain conditions, such as high-temperature incineration in the presence of oxygen, there is the potential for the formation of polybrominated dibenzofurans, compounds that can be highly toxic. inchem.org
A critical challenge in this area is the lack of analytical standards for many of the potential degradation products, which hampers their identification and quantification in environmental samples. inchem.org Future research will need to focus on synthesizing these standards and employing advanced analytical techniques, such as high-resolution mass spectrometry, to comprehensively map the degradation pathways and identify all resulting products.
Advanced Approaches for Congener-Specific Bioavailability and Toxicokinetic Modeling
Understanding the potential for harm from this compound requires a detailed knowledge of its bioavailability and toxicokinetics—how it is absorbed, distributed, metabolized, and excreted by living organisms. It is increasingly clear that these processes are highly specific to the individual PBB congener. nih.gov
Advanced modeling approaches are being developed to move beyond simple assumptions and provide more accurate predictions of the fate of specific congeners within an organism. Research on dioxins and related compounds in wildlife has demonstrated that toxicokinetics are not only congener-specific but also vary between different tissues and species, and can even be dependent on the concentration of the substance. nih.gov
One key factor influencing the toxicokinetics of these compounds is their interaction with proteins like cytochrome P4501A (CYP1A). nih.gov This enzyme system is involved in the metabolism of many foreign compounds, and its induction can lead to altered distribution and retention of the chemical in the body, particularly in the liver. nih.gov
For this compound, developing congener-specific toxicokinetic models is essential for accurately assessing its bioaccumulation potential and internal dose in exposed organisms. These models need to incorporate parameters that describe its absorption efficiency, binding to plasma proteins, tissue partitioning, and rates of metabolism and excretion. Gathering the experimental data needed to parameterize these models is a significant research undertaking.
Key Aspects of Congener-Specific Toxicokinetic Modeling
| Aspect | Description |
| Absorption | The process by which the compound enters the bloodstream from the route of exposure (e.g., ingestion, inhalation). |
| Distribution | The reversible transfer of the compound from the blood to various tissues in the body. |
| Metabolism | The transformation of the compound into other substances (metabolites), which can alter its toxicity and facilitate excretion. |
| Excretion | The removal of the compound and its metabolites from the body. |
Development and Application of New Approach Methodologies (NAMs) in Environmental Risk Assessment
Traditional toxicological testing has heavily relied on animal studies. However, there is a growing movement towards the development and application of New Approach Methodologies (NAMs) for chemical risk assessment. nih.gov NAMs encompass a range of in vitro (test tube), in chemico (chemical reaction-based), and in silico (computer-based) methods that aim to provide more human-relevant data while reducing or replacing the use of animals. nih.govabtglobal.com
The application of NAMs to assess the risks of this compound is an emerging area of research. These methodologies offer the potential to investigate specific mechanisms of toxicity in a more targeted and efficient manner. For example, in vitro assays using human cells could be employed to study the effects of this congener on specific cellular pathways, while computational models could be used to predict its potential to interact with biological receptors. jhutoxicologypolicyresearch.org
A key aspect of NAMs is their integration into a broader framework for risk assessment. nih.gov This involves combining data from multiple sources, including in vitro assays, computational predictions, and traditional toxicological data, to build a more complete picture of a chemical's potential hazards. jhutoxicologypolicyresearch.org The development of defined approaches, where multiple NAMs are used synergistically, is a promising strategy. youtube.com
While NAMs hold great promise, there are still challenges to their widespread regulatory acceptance. abtglobal.com Building confidence in these new methods requires rigorous validation and demonstration of their relevance to predicting adverse health outcomes in humans. For PBBs, the development and application of NAMs could provide valuable insights into their potential health effects and help to refine risk assessments.
Integrated Monitoring Strategies and Global Data Harmonization for Polybrominated Biphenyls
Effective management of PBBs, including this compound, on a global scale requires robust and integrated monitoring strategies. This involves not only measuring the concentrations of these compounds in various environmental matrices but also assessing their biological effects. vliz.be
An integrated approach to monitoring would combine chemical analysis with biological effects measurements to provide a more holistic understanding of the risks posed by PBBs. vliz.be This could include the use of passive samplers to determine the bioavailable fraction of these compounds in water and sediment, alongside bioassays to measure their toxicological effects. vliz.be
A significant challenge in assessing the global distribution and impact of PBBs is the lack of harmonized data from different regions and studies. Data harmonization is the process of transforming data from different sources into a common format to enable integrated analysis. nih.govnih.gov Projects like the BioSHaRE initiative have developed tools and methodologies for harmonizing data from large population-based studies, providing a model for how this could be achieved for environmental contaminants. nih.govnih.gov
For PBBs, establishing a global data harmonization framework would allow researchers to pool data from different monitoring programs, leading to more powerful statistical analyses and a better understanding of global trends in contamination. researchgate.net This would require international collaboration to agree on standardized methods for sampling, analysis, and data reporting. The formation of global committees focused on data harmonization in other scientific fields provides a potential roadmap for such efforts. tts.org The ultimate goal is to create a unified global picture of the extent of PBB contamination, which is essential for informing international regulations and risk management strategies.
Q & A
Q. What analytical methods are recommended for detecting 2,2',3,3',4,4',5,5'-Octabromobiphenyl in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying octabromobiphenyl in environmental matrices. The International Electrotechnical Commission (IEC) outlines a validated protocol for polymer analysis, involving solvent extraction (e.g., toluene or isooctane), clean-up via silica gel columns, and GC-MS separation using a 5% phenyl-methylpolysiloxane column . Calibration requires certified reference materials (CRMs) prepared in exact-weight solutions (e.g., 35–100 µg/mL in isooctane) to ensure precision . Critical parameters include ion monitoring at m/z 785.376 (molecular ion) and isotope dilution for matrix correction.
Q. How does the environmental persistence of octabromobiphenyl compare to other polybrominated biphenyls (PBBs)?
Octabromobiphenyl exhibits prolonged environmental retention due to its high bromination and lipophilicity. In rats, fecal excretion follows biphasic kinetics: an initial half-life of <24 hours and a secondary phase of >16 days. Lactating cows show a terminal half-life of 180 days, significantly longer than lower-brominated congeners like hexabromobiphenyl (Table 1) .
Table 1. Comparative Half-Lives of PBBs in Animal Models
| Congener | Species | Half-Life (Days) | Source |
|---|---|---|---|
| This compound | Rat | 16 (secondary) | Norris et al. (1975) |
| 2,2',4,4',5,5'-Hexabromobiphenyl | Rat | Lifetime elimination (10% total dose) | Matthews et al. (1977) |
| Octabromobiphenyl | Cow | 180 | DiCarlo et al. (1978) |
Q. What are the critical considerations when preparing analytical standards for octabromobiphenyl?
- Solvent Selection : Use non-polar solvents (e.g., isooctane or toluene-nonane mixtures) to prevent degradation .
- Exact-Weight Packaging : Dispense standards with precision (±0.001 mg) and validate via certificates of analysis (CoA) .
- Storage : Store at ambient temperatures (>5°C) in amber vials to avoid photodegradation .
Advanced Questions
Q. How can researchers address matrix interference when quantifying octabromobiphenyl in complex polymer samples using GC-MS?
Matrix effects in polymers (e.g., plastics) require:
- Matrix-Matched Calibration : Spike analyte-free polymer extracts with CRMs to mimic sample matrices .
- Internal Standards : Use isotopically labeled analogs (e.g., -octabromobiphenyl) to correct for ion suppression .
- Clean-Up Optimization : Employ multilayer silica gel columns or gel permeation chromatography (GPC) to remove lipids and pigments .
Q. What factors influence the toxicokinetic modeling of octabromobiphenyl in mammalian systems?
Key parameters include:
- Tissue-Specific Partitioning : High affinity for adipose tissue due to log > 7.
- Biphasic Excretion : Rapid initial fecal elimination (<24 hours) followed by slow hepatic redistribution (>16 days) .
- Lactational Transfer : In cows, 11-day and 58-day half-lives in milk, reflecting mobilization from fat reserves .
Q. How does isomer-specific analysis improve the environmental monitoring of octabromobiphenyl compared to congener-sum approaches?
Isomer-specific analysis distinguishes co-eluting congeners (e.g., 2,2',3,3',4,4',5,5'- vs. 2,2',3,4,4',5,6-octabromobiphenyl) using high-resolution MS (HRMS) or orthogonal GC columns. This is critical because bromine substitution patterns drastically alter toxicity and bioaccumulation potential . For example, ortho-substituted isomers exhibit lower binding affinity to thyroid receptors compared to para-substituted analogs.
Data Contradictions and Resolution
- Half-Life Variability : Discrepancies in half-life values between rats and cows highlight species-specific metabolic pathways. Rats primarily excrete via feces, while cows transfer PBBs to milk, complicating cross-species extrapolation .
- Analytical Recovery : Lower recoveries in polymer matrices (e.g., 70–80%) vs. environmental samples (90–95%) suggest the need for method validation across substrates .
Methodological Recommendations
- For Environmental Studies : Combine GC-MS with HRMS for isomer differentiation and low detection limits (0.1 ng/g).
- For Toxicokinetics : Use radiolabeled -octabromobiphenyl to track metabolite formation in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
